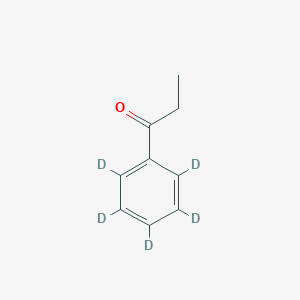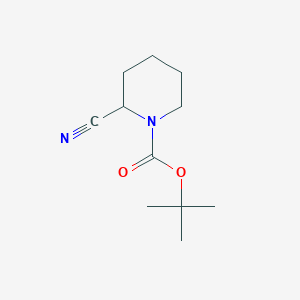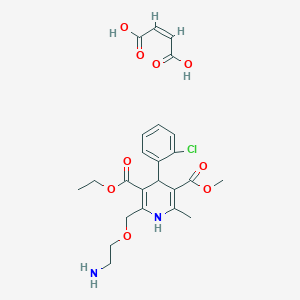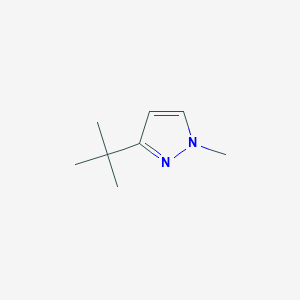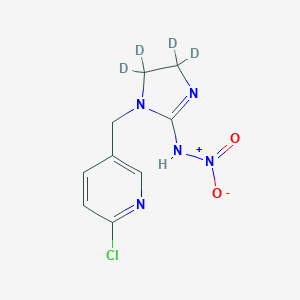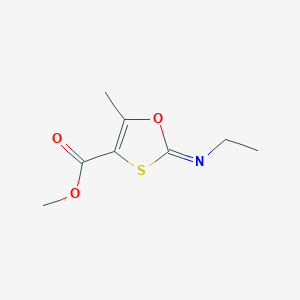
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the oxathiole family and is commonly referred to as ethylimino compound. The compound has been synthesized in the laboratory and used in various research applications. In
Mécanisme D'action
The exact mechanism of action of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has been found to have both biochemical and physiological effects. Biochemically, the compound has been found to inhibit the growth and replication of microorganisms. Physiologically, the compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic to human cells at high concentrations, making it important for researchers to use caution when working with this compound.
Orientations Futures
There are several future directions for the study of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI). One direction is the development of new drugs based on this compound. Another direction is the study of the compound's mechanism of action, which could lead to the development of new antimicrobial agents. Finally, the compound's potential use in the treatment of inflammatory diseases could also be explored further.
Méthodes De Synthèse
The synthesis of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2-amino-4-methylthiazole with ethyl chloroformate to form 2-(ethylcarbamoyl)-4-methylthiazole. The second step involves the reaction of 2-(ethylcarbamoyl)-4-methylthiazole with 2-chloroacetaldehyde to form 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI).
Applications De Recherche Scientifique
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry. The compound has been studied for its potential use in developing new drugs for the treatment of various diseases. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
methyl 2-ethylimino-5-methyl-1,3-oxathiole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-9-8-12-5(2)6(13-8)7(10)11-3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDGEFEEMCFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1OC(=C(S1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



